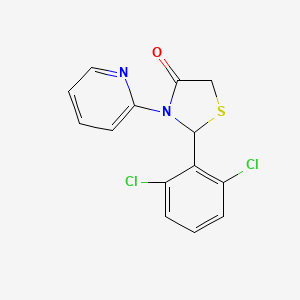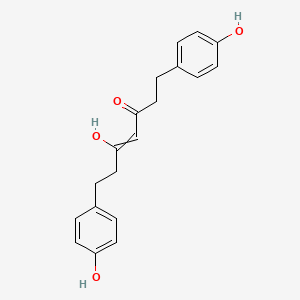
N,N-Bis(2-ethoxyethyl)undecan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(2-ethoxyethyl)undecan-1-amine is an organic compound with the molecular formula C19H41NO2 It is a tertiary amine characterized by the presence of two ethoxyethyl groups attached to the nitrogen atom and an undecyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-ethoxyethyl)undecan-1-amine typically involves the reaction of 1-undecanamine with ethylene oxide in the presence of a suitable catalyst. The reaction proceeds through nucleophilic substitution, where the amine group attacks the ethylene oxide, resulting in the formation of the ethoxyethyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(2-ethoxyethyl)undecan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The ethoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in the formation of new amine derivatives.
Applications De Recherche Scientifique
N,N-Bis(2-ethoxyethyl)undecan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of amine-related biochemical pathways.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N,N-Bis(2-ethoxyethyl)undecan-1-amine involves its interaction with molecular targets through its amine group. The ethoxyethyl groups enhance its solubility and reactivity, allowing it to participate in various chemical and biological processes. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethylethanolamine: Similar structure but with ethyl groups instead of ethoxyethyl groups.
N,N-Dimethylundecan-1-amine: Contains methyl groups instead of ethoxyethyl groups.
N,N-Bis(2-methoxyethyl)undecan-1-amine: Similar structure with methoxyethyl groups.
Uniqueness
N,N-Bis(2-ethoxyethyl)undecan-1-amine is unique due to the presence of ethoxyethyl groups, which impart distinct solubility and reactivity characteristics. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
185628-42-6 |
|---|---|
Formule moléculaire |
C19H41NO2 |
Poids moléculaire |
315.5 g/mol |
Nom IUPAC |
N,N-bis(2-ethoxyethyl)undecan-1-amine |
InChI |
InChI=1S/C19H41NO2/c1-4-7-8-9-10-11-12-13-14-15-20(16-18-21-5-2)17-19-22-6-3/h4-19H2,1-3H3 |
Clé InChI |
JSRWXCGEQOXJKU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCN(CCOCC)CCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane](/img/structure/B14247259.png)
![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(10-hexyl-10H-phenothiazine)](/img/structure/B14247265.png)
![Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester](/img/structure/B14247267.png)
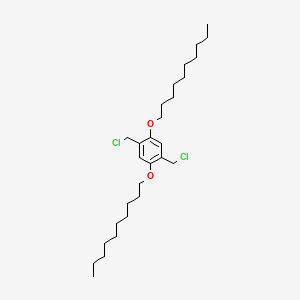
![2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine](/img/structure/B14247274.png)
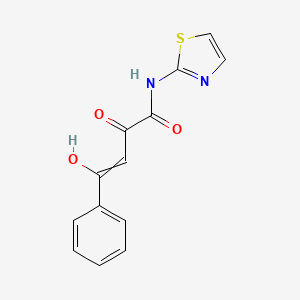
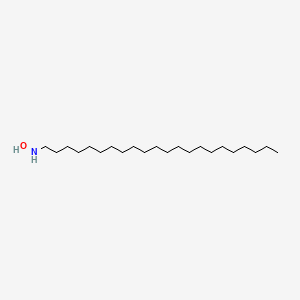
![Benzene, 1-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14247301.png)

